molecular formula C26H19Cl2NO3 B12045058 1-Oxo-1-(p-tolyl)propan-2-yl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355420-57-4

1-Oxo-1-(p-tolyl)propan-2-yl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12045058
CAS No.: 355420-57-4
M. Wt: 464.3 g/mol
InChI Key: UVQGGTBAXDVRLV-UHFFFAOYSA-N
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Description

1-Oxo-1-(p-tolyl)propan-2-yl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-(p-tolyl)propan-2-yl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-(p-tolyl)propan-2-yl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce various hydroquinoline derivatives.

Scientific Research Applications

1-Oxo-1-(p-tolyl)propan-2-yl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1-(p-tolyl)propan-2-yl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.

    Chlorophenyl derivatives: These compounds contain chlorophenyl groups and may exhibit similar chemical reactivity.

Uniqueness

1-Oxo-1-(p-tolyl)propan-2-yl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

355420-57-4

Molecular Formula

C26H19Cl2NO3

Molecular Weight

464.3 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H19Cl2NO3/c1-15-3-5-18(6-4-15)25(30)16(2)32-26(31)22-14-24(17-7-9-19(27)10-8-17)29-23-12-11-20(28)13-21(22)23/h3-14,16H,1-2H3

InChI Key

UVQGGTBAXDVRLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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